molecular formula C17H11ClN2S2 B2649839 Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 478029-84-4

Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide

Cat. No.: B2649839
CAS No.: 478029-84-4
M. Wt: 342.86
InChI Key: FSJYLFQWSONPLE-UHFFFAOYSA-N
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Description

Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide is a heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and halogenated intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or other key proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows for the exploration of new chemical space and the development of novel compounds with enhanced properties.

Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2S2/c18-16-15-14(12-8-4-5-9-13(12)22-15)19-17(20-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYLFQWSONPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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